molecular formula C14H12N2O2 B14888642 4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide

4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide

Cat. No.: B14888642
M. Wt: 240.26 g/mol
InChI Key: YINRNTLGYDYPCI-UHFFFAOYSA-N
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Description

4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide is a benzamide derivative characterized by a 4-cyano substitution on the benzoyl ring and a 2-(furan-2-yl)ethylamine moiety. The furan-ethyl side chain contributes to steric and hydrogen-bonding capabilities, which may modulate solubility and biological activity.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

4-cyano-N-[2-(furan-2-yl)ethyl]benzamide

InChI

InChI=1S/C14H12N2O2/c15-10-11-3-5-12(6-4-11)14(17)16-8-7-13-2-1-9-18-13/h1-6,9H,7-8H2,(H,16,17)

InChI Key

YINRNTLGYDYPCI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCNC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives of the original compound .

Scientific Research Applications

4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Benzamide Ring

4-Cyano vs. Methoxy/Methyl Groups
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Features methoxy and methyl groups at positions 2 and 4, respectively. The methoxy group enhances electron density, contrasting with the electron-withdrawing cyano group in the target compound. Spectrofluorometric studies indicate that such substitutions influence fluorescence intensity, suggesting that the cyano group in 4-cyano-N-(2-(furan-2-yl)ethyl)benzamide may similarly alter photophysical properties .
  • N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (): The 4-methoxy group in this sigma receptor ligand demonstrates that electron-donating substituents can enhance receptor binding (Kd = 5.80 nM for sigma-1). The cyano group in the target compound may reduce binding affinity due to its electron-withdrawing nature .
4-Cyano vs. Halogenated Substitutions
  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Bromine at the para position increases molecular weight and polarizability. Comparative crystallographic studies reveal that bulky substituents like bromine induce distinct packing modes, whereas the smaller cyano group in the target compound may favor different crystalline arrangements .

Side Chain Modifications

Furan-ethyl vs. Indole-ethyl Side Chains
  • NMR data (δ7.64 ppm for aromatic protons) and LCMS (m/z 304 [M+H]+) highlight distinct spectroscopic profiles compared to the furan-containing target compound .
Furan-ethyl vs. Oxadiazole-linked Side Chains
  • LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (): The oxadiazole ring introduces rigidity and hydrogen-bonding sites.
Antioxidant Activity
  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (): Hydroxyl groups confer potent antioxidant activity (IC50 = 22.8 μM for DPPH scavenging).
Sigma Receptor Binding
  • Radioiodinated benzamides (): High-affinity sigma receptor binding (Bmax = 1800–1930 fmol/mg protein) is observed for derivatives with piperidinyl or methoxy groups. The absence of such groups in the target compound suggests divergent pharmacological applications .

Comparative Data Table

Compound Name Substituents (Benzamide) Side Chain Key Properties/Activities Reference ID
4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide 4-Cyano 2-(Furan-2-yl)ethyl N/A (Hypothetical based on analogues) N/A
TG7-147 4-Cyano 2-(2-Methylindol-1-yl)ethyl LCMS: m/z 304 [M+H]+
LMM11 4-Sulfamoyl 5-(Furan-2-yl)oxadiazole Antifungal (Paracoccidioidomycosis)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-Methoxy, 4-Methyl 4-Chlorophenyl Fluorescence intensity modulation
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide 3,4,5-Trihydroxy 2-(4-Hydroxyphenyl)ethyl Antioxidant (IC50 = 22.8 μM DPPH)

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